molecular formula C7H12O4 B068542 (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde CAS No. 159551-30-1

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde

Cat. No. B068542
M. Wt: 160.17 g/mol
InChI Key: QMIGEDXMDGEZSR-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile reagent that can be used in a variety of chemical reactions, including the protection of alcohols and amines, the synthesis of carbohydrates, and the preparation of chiral building blocks.

Mechanism Of Action

The mechanism of action of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to function as a protecting group for alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be easily removed under mild conditions, making it a useful reagent for protecting these functional groups during chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, it is not used as a drug and has no reported side effects.

Advantages And Limitations For Lab Experiments

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also easily removable under mild conditions, making it a useful protecting group for alcohols and amines. However, (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations. It is a toxic substance and should be handled with care. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic routes for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde that are more efficient and cost-effective. Another potential area of research is the development of new applications for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, such as in the preparation of chiral ligands for asymmetric catalysis. Finally, there is a need for more research on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde to better understand its potential uses and limitations in scientific research.

Synthesis Methods

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized through a multistep process starting with 2,5-dimethoxytetrahydrofuran. The first step involves the oxidation of 2,5-dimethoxytetrahydrofuran to form 2,5-dimethoxytetrahydrofuran-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-butanediol to form (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde.

Scientific Research Applications

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a versatile reagent. It has been used in the synthesis of carbohydrates, the preparation of chiral building blocks, and the protection of alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the preparation of chiral stationary phases for chromatography and in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

159551-30-1

Product Name

(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

QMIGEDXMDGEZSR-QYNIQEEDSA-N

Isomeric SMILES

CO[C@H]1C[C@@H]([C@H](O1)OC)C=O

SMILES

COC1CC(C(O1)OC)C=O

Canonical SMILES

COC1CC(C(O1)OC)C=O

synonyms

3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5alpha)]- (9CI)

Origin of Product

United States

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